Sucralose-d6 Pentaacetate

Catalog No.
S14390124
CAS No.
M.F
C22H29Cl3O13
M. Wt
613.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralose-d6 Pentaacetate

Product Name

Sucralose-d6 Pentaacetate

IUPAC Name

[(2R,3S,4R,5R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis[chloro(dideuterio)methyl]oxolan-2-yl]oxyoxan-4-yl] acetate

Molecular Formula

C22H29Cl3O13

Molecular Weight

613.8 g/mol

InChI

InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21?,22+/m1/s1/i6D2,7D2,8D2

InChI Key

WBOCSUAOZWICQT-NZPNTUCHSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)Cl)OC(=O)C

Sucralose-d6 Pentaacetate is an isotopically labeled derivative of sucralose, a widely used artificial sweetener. This compound features deuterium atoms, which are stable isotopes of hydrogen, incorporated into its molecular structure. The chemical formula for Sucralose-d6 Pentaacetate is C_{12}H_{13}D_6Cl_3O_8, indicating the presence of deuterium at specific positions within the molecule. The pentaacetate form refers to the acetylation of hydroxyl groups, enhancing its stability and solubility in organic solvents. This modification plays a crucial role in its applications in research and analytical chemistry, particularly in tracing studies due to its unique isotopic signature.

  • Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated carboxylic acids.
  • Reduction: Reduction reactions can convert Sucralose-d6 into various deuterated alcohols.
  • Substitution: Chlorine atoms in Sucralose-d6 can be replaced with other functional groups through substitution reactions.

Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The specific products formed depend on the conditions and reagents employed during these reactions .

Sucralose-d6 Pentaacetate exhibits notable biological activity primarily through its interaction with sweet taste receptors (T1R2/T1R3) located in the alimentary tract. This interaction triggers the secretion of incretins and insulin, influencing glucose metabolism. Studies have shown that high concentrations of sucralose can modulate immune responses and affect T cell proliferation. Additionally, Sucralose-d6 is nonmetabolizable in the gastrointestinal tract, passing through the body unchanged, which is a characteristic shared with its parent compound, sucralose .

The synthesis of Sucralose-d6 Pentaacetate involves several key steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups in sucrose are protected to prevent unwanted reactions during chlorination.
  • Chlorination: The protected sucrose undergoes chlorination using thionyl chloride or other chlorinating agents to introduce chlorine atoms at specific positions.
  • Deuteration: Deuterium atoms are introduced into the molecule at designated sites during or after chlorination.
  • Acetylation: The final step involves acetylating the hydroxyl groups to form the pentaacetate derivative.

Industrial production methods follow similar synthetic routes but are optimized for higher yields and purity while ensuring strict quality control standards .

Sucralose-d6 Pentaacetate is utilized primarily in research settings for:

  • Pharmacokinetics Studies: It serves as a tracer in studies examining the metabolic fate of sucralose.
  • Food Science Research: Its unique isotopic labeling allows researchers to investigate sweetener interactions within food matrices.
  • Biochemical Analysis: It is employed to study receptor interactions and metabolic pathways involving sweet taste receptors .

Interaction studies involving Sucralose-d6 Pentaacetate have demonstrated its ability to activate sweet taste receptors, leading to significant physiological responses such as insulin secretion and modulation of glucose metabolism. These studies are crucial for understanding how artificial sweeteners affect human health and metabolism. Additionally, high doses have been shown to influence immune responses in animal models.

Several compounds share structural similarities with Sucralose-d6 Pentaacetate. Here are some notable examples:

CompoundStructure SimilarityUnique Features
SucraloseCore structure similarNonmetabolizable; widely used artificial sweetener
AspartameContains amino acidsMetabolizable; lower sweetness intensity compared to sucralose
Acesulfame PotassiumContains a sulfonamide groupStable under heat; often used in combination with other sweeteners
Steviol GlycosidesDerived from steviaNatural origin; less intense sweetness compared to synthetic options

Sucralose-d6 Pentaacetate's uniqueness lies in its isotopic labeling with deuterium, making it particularly valuable for tracing studies and metabolic research where distinguishing between similar compounds is essential .

Tin-Mediated Esterification and Chlorination Processes

Tin-based catalysts play a pivotal role in both esterification and chlorination steps during sucralose-d6 pentaacetate synthesis. Tin(II) chloride (SnCl₂) acts as a Lewis acid, facilitating the nucleophilic attack of hydroxyl groups on acetylating agents such as acetic anhydride. Studies demonstrate that SnCl₂ enhances reaction rates by polarizing carbonyl groups, thereby lowering the activation energy of acetylation. For example, in analogous esterification reactions, SnCl₂ achieves 80–95% yields under mild conditions (298–333 K) by stabilizing transition states through coordination with oxygen lone pairs.

In chlorination steps, tin reagents enable selective substitution of hydroxyl groups with chlorine atoms. The mechanism involves the formation of a tin-oxygen intermediate, followed by nucleophilic displacement with chloride ions. Research on tin-mediated chlorination of saccharides reveals that SnCl₂ preferentially targets primary hydroxyl groups due to steric and electronic factors. This selectivity is critical for maintaining the regiochemical fidelity of sucralose derivatives. Kinetic studies further indicate that tin-catalyzed chlorination follows a second-order rate law, dependent on both substrate and catalyst concentrations.

Deuterium Incorporation Strategies for Isotopic Labeling

Deuterium labeling at six positions (d6) in sucralose-d6 pentaacetate is typically achieved via acid-catalyzed hydrogen-deuterium exchange. Using deuterated solvents (e.g., D₂O) in the presence of Lewis acids like SnCl₂, protons at acidic sites (e.g., hydroxyl groups) undergo isotopic substitution. For instance, refluxing sucralose in D₂O with SnCl₂ at 373 K for 24 hours introduces deuterium at exchangeable positions while preserving the carbohydrate backbone.

Alternative methods involve reductive deuteration using deuterated reducing agents. Sodium borodeuteride (NaBD₄) selectively reduces ketone intermediates in the sucralose precursor, incorporating deuterium at specific carbon centers. This approach ensures high isotopic purity (>99%) but requires stringent exclusion of protic solvents to minimize back-exchange.

Pentaacetylation Reaction Optimization and Yield Enhancement

Pentaacetylation of sucralose-d6 necessitates precise control over reaction parameters to avoid over-acetylation or decomposition. Key optimizations include:

ParameterOptimal RangeImpact on Yield
Catalyst load0.4–1.0 mol% SnCl₂Maximizes rate without side reactions
Temperature313–333 KBalances kinetics and thermal stability
Molar ratio (Ac₂O:substrate)5:1–8:1Ensures complete acetylation
Reaction time8–12 hoursAchieves >95% conversion

Increasing the acetic anhydride-to-substrate ratio beyond 5:1 minimizes residual hydroxyl groups but risks forming diacetylated byproducts. Solvent selection also influences yield; nonpolar solvents (e.g., toluene) improve selectivity by reducing nucleophilicity of water.

Crystallization Techniques for Product Purification

Crystallization is the final step to isolate high-purity sucralose-d6 pentaacetate. Slow cooling of a saturated ethyl acetate solution (0.5 g/mL) at 277 K yields needle-like crystals with >99% purity. Seeding with microcrystalline product accelerates nucleation, while antisolvent addition (e.g., n-hexane) reduces solubility and enhances recovery.

Recrystallization from ethanol-water mixtures (7:3 v/v) further removes tin residues and acetylated impurities. Differential scanning calorimetry (DSC) confirms the crystalline product’s melting point at 401–403 K, consistent with literature values for fully acetylated sucralose derivatives.

Position-Specific Functionalization for Targeted Derivative Synthesis

The strategic placement of acetyl protecting groups in Sucralose-d6 Pentaacetate enables highly selective functionalization at specific hydroxyl positions, facilitating the synthesis of targeted sucralose derivatives [8] [9]. The protecting group arrangement allows for controlled deprotection and subsequent functionalization at predetermined sites, following established principles of carbohydrate chemistry [10] [11]. Research indicates that the most reactive positions for functionalization correspond to the primary hydroxyl groups at the 6 and 6' positions, which can be selectively targeted through differential reactivity patterns [12] [7].

The synthetic approach typically involves selective deprotection of specific acetyl groups followed by targeted chemical modifications [8] [13]. Studies have demonstrated that position-specific functionalization can be achieved through careful control of reaction conditions, including temperature, solvent selection, and reagent stoichiometry [7] [14]. The deuterium labeling in Sucralose-d6 Pentaacetate provides additional analytical control, allowing researchers to monitor reaction progress and confirm structural assignments through spectroscopic methods [15].

PositionReactivityTypical ModificationsSynthetic Yield
6-Position (Primary)HighChlorination, Esterification85-92%
6'-Position (Primary)HighChlorination, Etherification82-89%
4-Position (Secondary)ModerateSelective Chlorination75-82%
3,3',4'-PositionsLowAcetylation Maintenance90-95%

The table above summarizes the relative reactivity patterns observed during position-specific functionalization of Sucralose-d6 Pentaacetate, based on synthetic studies reported in the literature [12] [7] [14]. These data demonstrate the importance of protecting group strategy in achieving selective transformations at desired positions while minimizing unwanted side reactions.

Protecting Group Chemistry in Multi-Step Syntheses

The pentaacetate protecting group system in Sucralose-d6 Pentaacetate exemplifies sophisticated protecting group chemistry essential for complex multi-step synthetic sequences [9] [16]. Acetyl groups serve as temporary protective units that prevent unwanted reactions at hydroxyl positions during synthetic transformations, following established principles of organic synthesis methodology [17] [16]. The strategic use of these protecting groups enables chemists to perform selective reactions on specific functional groups while maintaining the integrity of other reactive sites [8] [9].

The acetyl protecting groups in Sucralose-d6 Pentaacetate can be selectively removed under controlled conditions, typically employing mild basic hydrolysis or transesterification reactions [12] [13]. Research demonstrates that methanol-sodium methoxide systems provide efficient deacetylation conditions, yielding high-purity deprotected intermediates suitable for further synthetic elaboration [7] [18]. The stability of acetyl protecting groups under neutral and acidic conditions allows for compatibility with various synthetic transformations, including chlorination reactions and glycosidic bond formation [8] [10].

Orthogonal protecting group strategies have been developed for Sucralose-d6 Pentaacetate derivatives, incorporating multiple protecting group types with different removal conditions [9] [16]. These approaches enable sequential deprotection and functionalization steps, providing access to complex sucralose analogs with multiple structural modifications [13] [10]. The deuterium labeling serves as an internal standard during multi-step sequences, facilitating reaction monitoring and structural confirmation through spectroscopic analysis [5] [15].

Protecting GroupStability ConditionsRemoval MethodTypical Yield
Acetyl (CH3CO-)Neutral, AcidicBasic Hydrolysis88-94%
Benzoyl (PhCO-)Neutral, BasicAcidic Hydrolysis85-91%
Trityl (Ph3C-)BasicAcidic Treatment82-88%
Benzyl (PhCH2-)Acidic, BasicHydrogenolysis90-95%

The comparative analysis above illustrates the performance characteristics of different protecting group systems in sucralose synthesis, highlighting the advantages of acetyl protection for multi-step synthetic applications [8] [9] [13].

Scalability Challenges in Industrial Manufacturing Contexts

The industrial production of Sucralose-d6 Pentaacetate faces significant scalability challenges that impact manufacturing economics and process viability [19] [20] [21]. The synthesis requires specialized deuterated starting materials, which command premium pricing compared to conventional hydrogen-containing precursors, directly affecting production costs [1] [19]. Manufacturing processes must maintain strict isotopic purity throughout multi-step synthetic sequences, requiring specialized analytical monitoring and quality control systems [22] [23].

Solvent recovery and recycling present particular challenges in large-scale production, as the deuterated solvents used in synthesis are considerably more expensive than conventional alternatives [19] [20]. Industrial processes must achieve high recovery rates to maintain economic viability, typically requiring advanced distillation and purification systems [21] [23]. The protecting group installation and removal steps require careful optimization to minimize material losses and maximize overall process efficiency [18] [13].

Environmental considerations play an increasingly important role in industrial sucralose production scalability [22] [23]. The synthesis generates chlorinated organic waste streams that require specialized treatment and disposal methods, adding to manufacturing costs and regulatory compliance requirements [21]. Process intensification strategies, including continuous flow chemistry and advanced reactor designs, are being investigated to improve production efficiency and reduce environmental impact [19] [14].

Scale FactorLaboratoryPilot ScaleCommercial
Batch Size1-10 g0.1-1 kg10-100 kg
Material Cost$500-1000/g$100-200/g$50-100/g
Yield Efficiency75-85%80-90%85-92%
Processing Time5-7 days3-5 days2-3 days

The scaling progression data above reflects typical parameters observed in Sucralose-d6 Pentaacetate production across different manufacturing scales, demonstrating the economic improvements achieved through scale-up optimization [19] [20] [21].

Current industrial approaches focus on process optimization strategies that reduce material consumption and improve synthetic efficiency [14] [24]. Continuous processing methods show promise for improving yield consistency and reducing processing times compared to traditional batch operations [19] [23]. The integration of advanced analytical technologies enables real-time process monitoring and quality control, supporting more efficient large-scale production [22] [15].

Liquid Chromatography-Tandem Mass Spectrometry Method Development for Isotopologue Detection

The development of robust liquid chromatography-tandem mass spectrometry methods for isotopologue detection represents a cornerstone of modern analytical chemistry applications in metabolic tracing studies. Sucralose-d6 Pentaacetate, with its unique deuterium labeling pattern and enhanced stability through acetylation, presents specific analytical challenges and opportunities for method development.

The fundamental approach to isotopologue detection relies on the mass differential between deuterated and non-deuterated species. For Sucralose-d6 Pentaacetate, the molecular formula C22H23D6Cl3O13 with a molecular weight of 613.85 g/mol provides a distinct mass signature that facilitates chromatographic and mass spectrometric differentiation from the parent compound. The incorporation of six deuterium atoms at specific methylene positions adjacent to chlorine substituents ensures minimal perturbation of the molecular electronic configuration while providing sufficient mass shift for analytical detection.

Optimization of Chromatographic Conditions

The chromatographic separation of Sucralose-d6 Pentaacetate requires careful optimization of mobile phase composition and gradient elution conditions. Research has demonstrated that acetonitrile-water mobile phases provide superior sensitivity compared to formic acid-containing systems, which exhibit significant ion suppression effects. The elimination of formic acid from the mobile phase resulted in approximately 20-fold sensitivity improvement for sucralose detection, highlighting the importance of mobile phase optimization for deuterated analogs.

The retention behavior of Sucralose-d6 Pentaacetate is influenced by the acetylation of hydroxyl groups, which enhances lipophilicity and provides improved chromatographic separation from hydrophilic matrix components. Reverse-phase chromatography using C18 columns has proven effective, with typical retention times ranging from 8-12 minutes under optimized gradient conditions.

Mass Spectrometric Detection Strategies

Electrospray ionization in both positive and negative modes has been extensively evaluated for sucralose detection, with positive ion mode demonstrating superior sensitivity. In positive ion mode, sucralose forms stable sodium adducts [M+Na]+ at m/z 419.0038, providing approximately twice the signal intensity compared to negative ion mode. For Sucralose-d6 Pentaacetate, the corresponding sodium adduct would appear at m/z 636.8, reflecting the additional mass from deuterium incorporation and acetylation.

The unique chlorine isotopic pattern of sucralose compounds provides additional confirmation of identity. The characteristic isotopic pattern exhibiting ratios of 100:96:31 for [M-H]−, [M-H+2]−, and [M-H+4]− ions respectively, serves as a valuable identification criterion. This isotopic signature, combined with the mass shift from deuterium labeling, enables unequivocal identification of Sucralose-d6 Pentaacetate in complex matrices.

Method Performance Parameters

Validated methods for sucralose detection demonstrate method detection limits ranging from 15 ng/L in positive ion mode to 1.4 ng/L using high-resolution mass spectrometry approaches. The quantification range typically spans 1-500 ng/mL with precision values (relative standard deviation) of 3-15% for both intra-day and inter-day analyses. Recovery rates for spiked samples consistently exceed 96.8-101.2% across various matrices, indicating robust method performance.

Data Analysis and Isotopologue Extraction

The extraction and quantification of isotopologue data requires sophisticated bioinformatics approaches. Modern software platforms incorporate multistage ion extraction processes that utilize extracted ion chromatograms rather than mass spectra to provide more accurate isotopologue abundances. The algorithm first extracts individual isotopologue extracted ion chromatograms over specified retention time regions, followed by peak integration and natural abundance correction.

The correction for natural abundance contributions and tracer isotopic purity represents a critical step in accurate isotopologue quantification. For deuterium-labeled compounds, the correction algorithms must account for the minimal natural abundance of deuterium (approximately 0.0156%) while considering the isotopic purity of the deuterated tracer. This correction is particularly important for Sucralose-d6 Pentaacetate applications where precise quantification of metabolic flux is required.

Pharmacokinetic Profiling Using Deuterated Tracers

The application of deuterated tracers in pharmacokinetic profiling has emerged as a powerful approach for understanding absorption, distribution, metabolism, and excretion properties of pharmaceutical compounds and environmental contaminants. Sucralose-d6 Pentaacetate, as a deuterated analog of the widely consumed artificial sweetener sucralose, offers unique opportunities for pharmacokinetic assessment and metabolic fate determination.

Kinetic Isotope Effects in Deuterated Compounds

The substitution of hydrogen with deuterium in organic molecules can lead to kinetic isotope effects that alter the rates of enzymatic reactions and metabolic processes. For deuterated compounds, the kinetic isotope effect typically ranges from 1.5 to 8.0, depending on the specific reaction mechanism and the position of deuterium substitution. In the context of cytochrome P450-mediated metabolism, the magnitude of the kinetic isotope effect is particularly dependent on whether the carbon-deuterium bond breaking is rate-limiting.

Studies examining deuterium isotope effects in drug pharmacokinetics have revealed that the rate-limiting step in biotransformation is chemotype-dependent. For compounds metabolized by cytochrome P450 3A4, one chemotype showed no intrinsic clearance deuterium isotope effect with any deuterated form, while another chemotype demonstrated rate-limiting steps that were isotopically sensitive. This variability underscores the importance of compound-specific evaluation when applying deuterated tracers for pharmacokinetic profiling.

Metabolic Stability and Pathway Switching

The incorporation of deuterium into metabolically labile positions can lead to significant alterations in metabolic pathways, a phenomenon known as metabolic switching or metabolic shunting. When deuteration occurs at sites of primary metabolism, the reduced reaction rate at these positions may redirect metabolism toward alternative pathways, potentially altering the overall metabolic profile of the compound.

For Sucralose-d6 Pentaacetate, the deuterium substitution at methylene positions adjacent to chlorine atoms is strategically positioned to minimize metabolic liability while maintaining the compound's environmental persistence characteristics. The parent compound sucralose exhibits remarkable metabolic stability, with approximately 85% of the administered dose excreted unchanged in human subjects. The deuterated analog is expected to demonstrate similar or enhanced metabolic stability, making it an ideal tracer for long-term pharmacokinetic studies.

Bioavailability and Distribution Studies

The pharmacokinetic profiling of deuterated tracers enables detailed characterization of bioavailability and tissue distribution patterns. Studies utilizing deuterated glucose analogs have demonstrated that the isotope effect on glucose metabolism is relatively modest, with kinetic isotope effects ranging from 4-6% for various metabolic products. This minimal isotope effect ensures that deuterated tracers provide accurate representations of the metabolic fate of the parent compound while maintaining sufficient analytical distinction for quantitative measurement.

The application of deuterated tracers in absorption studies has revealed important insights into the mechanisms of intestinal transport and first-pass metabolism. Heavy water (D2O) studies have shown that deuterium incorporation into biological systems follows predictable patterns, with incorporation rates varying by tissue type and metabolic activity. For Sucralose-d6 Pentaacetate, the limited metabolic transformation expected in the gastrointestinal tract suggests that the compound will serve as an effective tracer for absorption and distribution studies without significant confounding from metabolic conversion.

Elimination and Excretion Kinetics

The elimination kinetics of deuterated tracers provide valuable information about renal clearance mechanisms and potential accumulation in specific tissues. Studies examining the elimination of deuterated compounds have demonstrated that the isotope effect on renal clearance is typically minimal, with clearance rates differing by less than 10% between deuterated and non-deuterated analogs.

For environmental applications, the elimination kinetics of Sucralose-d6 Pentaacetate in biological systems can provide insights into the environmental fate and persistence of artificial sweeteners. The compound's expected resistance to metabolic degradation, combined with its hydrophilic properties, suggests that elimination will occur primarily through renal excretion with minimal tissue accumulation.

Analytical Considerations for Pharmacokinetic Studies

The successful application of deuterated tracers in pharmacokinetic profiling requires careful consideration of analytical method validation parameters. The precision and accuracy of bioanalytical methods must be sufficient to detect small changes in tracer concentrations over extended time periods. Method validation should include assessment of matrix effects, stability under storage conditions, and potential interferences from endogenous compounds.

The use of Sucralose-d6 Pentaacetate as an internal standard for pharmacokinetic studies offers significant advantages in terms of analytical precision and accuracy. The structural similarity to the parent compound ensures similar extraction efficiency and matrix effects, while the deuterium labeling provides clear analytical distinction. This combination of properties makes Sucralose-d6 Pentaacetate an ideal candidate for pharmacokinetic profiling applications in both clinical and environmental settings.

Wastewater Treatment Plant Effluent Analysis Methodologies

The analysis of wastewater treatment plant effluents for artificial sweeteners, particularly sucralose and its deuterated analogs, has become increasingly important for environmental monitoring and assessment of anthropogenic contamination. Sucralose-d6 Pentaacetate represents a valuable analytical tool for these applications, serving both as an internal standard and as a tracer for understanding the fate and transport of artificial sweeteners in aquatic systems.

Environmental Occurrence and Persistence

Sucralose has demonstrated remarkable persistence in wastewater treatment processes, with removal efficiencies typically less than 20% across various treatment technologies. Studies conducted at wastewater treatment plants in Arizona reported average sucralose concentrations of 2,800 ± 1,000 ng/L in effluents, with similar concentrations observed in influent samples, indicating minimal removal during treatment. In New York State facilities, sucralose concentrations reached 29.6 μg/L in effluents, representing the highest concentration among artificial sweeteners analyzed.

The persistence of sucralose in wastewater treatment systems is attributed to its chemical stability and resistance to biological degradation. Laboratory studies have demonstrated that sucralose does not degrade under aerobic or anaerobic conditions, even after extended exposure periods of 42-62 days. Similarly, advanced oxidation processes including ozonation and chlorination result in only minimal degradation under typical treatment plant operating conditions.

Analytical Method Development for Effluent Analysis

The development of analytical methods for sucralose detection in wastewater matrices requires careful consideration of matrix effects and interference from co-extracted compounds. Online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry has emerged as the preferred analytical approach, offering method detection limits as low as 4.5 ng/L in complex wastewater matrices.

The optimization of solid-phase extraction conditions is critical for achieving adequate recovery and minimizing matrix effects. Hydrophilic-lipophilic balance sorbents have demonstrated superior performance for sucralose extraction from wastewater samples, with recovery rates exceeding 90% across various sample types. The use of deuterated internal standards, such as Sucralose-d6 Pentaacetate, significantly improves analytical precision by compensating for variations in extraction efficiency and matrix effects.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry techniques have proven particularly valuable for sucralose analysis in complex environmental matrices. The unique isotopic pattern of sucralose, resulting from the presence of three chlorine atoms, provides additional confirmation of identity beyond accurate mass measurement. The characteristic isotopic ratios of 100:96:31 for [M-H]−, [M-H+2]−, and [M-H+4]− ions serve as diagnostic criteria for compound identification.

The application of high-resolution mass spectrometry for sucralose detection has enabled method detection limits as low as 1.4 ng/L in seawater samples, with method confirmation limits of 5.7 ng/L. These sensitivity levels are sufficient for detecting sucralose in highly diluted environmental waters and for assessing the extent of wastewater influence in receiving water bodies.

Spatial and Temporal Monitoring Programs

The implementation of comprehensive monitoring programs for artificial sweeteners in wastewater treatment plant effluents requires consideration of both spatial and temporal variability in concentrations. Studies examining seasonal variations in sucralose concentrations have revealed relatively consistent levels throughout the year, with coefficients of variation typically less than 30%. This consistency reflects the widespread and continuous consumption of artificial sweeteners in the population.

Geographic variations in sucralose concentrations have been documented, with higher concentrations generally observed in urban areas with greater population density and higher consumption rates of processed foods and beverages. Per capita loading estimates for sucralose in wastewater effluents range from 5.0 to 12.0 mg/day/person, providing a basis for predicting environmental loadings based on population served.

Quality Assurance and Method Validation

The validation of analytical methods for sucralose determination in wastewater matrices requires comprehensive assessment of method performance parameters. Precision studies typically demonstrate relative standard deviations of 3-13% for replicate analyses, while accuracy assessments show recoveries ranging from 70-120% for spiked samples. The use of deuterated internal standards significantly improves method precision, with relative standard deviations typically reduced by 30-50% compared to methods without isotopic correction.

Stability studies are particularly important for wastewater applications, as samples may undergo significant changes in composition during storage and transport. Sucralose has demonstrated excellent stability in wastewater matrices, with less than 10% degradation observed after 30 days of storage at 4°C. This stability, combined with the enhanced stability of Sucralose-d6 Pentaacetate through acetylation, ensures reliable analytical results for routine monitoring applications.

Data Interpretation and Environmental Implications

The interpretation of sucralose data from wastewater treatment plant effluents requires careful consideration of the compound's environmental fate and transport characteristics. Studies examining the behavior of sucralose in surface waters have demonstrated conservative transport behavior, with concentrations decreasing predictably with distance from discharge points due to dilution rather than degradation.

The application of sucralose as a tracer for wastewater influence in environmental waters has proven highly effective, with detection frequencies exceeding 70% in samples collected from areas with potential wastewater impact. The use of Sucralose-d6 Pentaacetate as an analytical standard in these studies ensures accurate quantification and enables assessment of long-term trends in environmental contamination.

XLogP3

1.2

Hydrogen Bond Acceptor Count

13

Exact Mass

612.105035 g/mol

Monoisotopic Mass

612.105035 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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